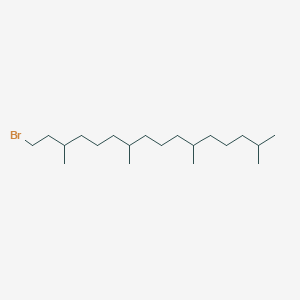
2-(2,4-ジメチル-1,3-ジオキソラン-2-イル)酢酸エチル
説明
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is an isomeric mixture of ethyl dimethyl dioxolane acetate . It is also referred to as ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is C9H16O4 . The average mass is 188.221 Da and the monoisotopic mass is 188.104858 Da .Physical and Chemical Properties Analysis
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate has a density of 1.0±0.1 g/cm3, a boiling point of 220.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol and the flash point is 86.8±20.4 °C . The refractive index is 1.424 .科学的研究の応用
有機合成
この化合物は有機合成に使用されています . これは、様々な化学反応における試薬として頻繁に使用されています . 例えば、新規インドリルおよびオキソクロメニルキサントン誘導体の合成に使用されています .
加水分解研究
アルカリ性媒体中での2-(2,4-ジメチル-1,3-ジオキソラン-2-イル)酢酸エチルの加水分解は、様々な科学出版物で記述されています . このプロセスは、異なる環境におけるこの化合物の挙動と、環境科学や廃棄物管理などの分野における潜在的な用途を理解するために重要です .
バイオベース溶媒の開発
この化合物は、新規バイオベース溶媒の開発に使用される可能性があります . これは、Hansen 溶解度パラメータ (HSP) のインシリコモデリング、実験的な Kamlet–Abboud–Taft パラメータ、グリーン合成経路の選択、それに続くアプリケーションテストと毒性測定を含むものです .
製薬研究
製薬業界では、この化合物は新規医薬品の開発に使用される可能性があります . 例えば、新規インドリルおよびオキソクロメニルキサントン誘導体の合成に使用されており、これらの誘導体は、潜在的な抗HIV-1活性について研究されています .
抽出プロセス
2-(2,4-ジメチル-1,3-ジオキソラン-2-イル)酢酸エチルは、抽出プロセスに使用される可能性があります . 例えば、ジアステレオマーのヒドロキシルアミンの抽出に使用されています .
安全性と取扱い
この化合物の安全性と取扱いを理解することは、様々な用途における使用にとって重要です . これは危険物として分類されており、取扱い時には特定の予防措置を講じる必要があります .
作用機序
Target of Action
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl acetoacetate propylene glycol ketal, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the flavor and fragrance industry due to its fruity aroma . The interaction of this compound with its targets and the resulting changes are yet to be fully understood and require further investigation.
Result of Action
Given its use in the flavor and fragrance industry, it can be inferred that the compound may interact with olfactory receptors, but this requires further scientific validation .
生化学分析
Biochemical Properties
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s ester functional group is susceptible to hydrolysis by esterases, leading to the formation of corresponding acids and alcohols. Additionally, its dioxolane ring structure can undergo ring-opening reactions catalyzed by specific enzymes, further contributing to its versatility in biochemical pathways .
Cellular Effects
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Furthermore, its interaction with cellular membranes can impact membrane fluidity and permeability, influencing the overall cellular environment .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain hydrolases by forming stable complexes with the enzyme’s active site, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance catalytic activity. These interactions ultimately lead to alterations in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to extreme pH or temperature variations. Long-term studies have shown that its impact on cellular function can vary, with initial exposure leading to acute changes in metabolic activity, followed by adaptive responses over extended periods .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. The compound can be metabolized by esterases to produce acetic acid and corresponding alcohols, which are further processed in metabolic cycles. Additionally, its dioxolane ring can be cleaved by specific enzymes, leading to the formation of intermediate compounds that participate in energy production and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is transported and distributed through interactions with transporters and binding proteins. The compound can cross cellular membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it participates in energy metabolism, or in the endoplasmic reticulum, where it influences protein folding and processing. These localization patterns are essential for understanding its role in cellular physiology .
特性
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXJEIRJVOUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047549 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Soft, fruity notes | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.054 | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6290-17-1, 293292-51-0 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6290-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)

